Inixaciclib

Beschreibung

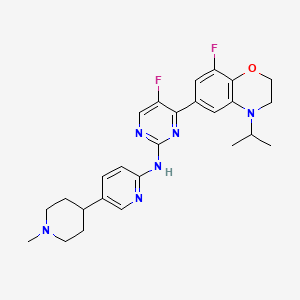

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2370913-42-9 |

|---|---|

Molekularformel |

C26H30F2N6O |

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

5-fluoro-4-(8-fluoro-4-propan-2-yl-2,3-dihydro-1,4-benzoxazin-6-yl)-N-[5-(1-methylpiperidin-4-yl)-2-pyridinyl]pyrimidin-2-amine |

InChI |

InChI=1S/C26H30F2N6O/c1-16(2)34-10-11-35-25-20(27)12-19(13-22(25)34)24-21(28)15-30-26(32-24)31-23-5-4-18(14-29-23)17-6-8-33(3)9-7-17/h4-5,12-17H,6-11H2,1-3H3,(H,29,30,31,32) |

InChI-Schlüssel |

YZSCPLGKKMSBMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCOC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C5CCN(CC5)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Inixaciclib's Mechanism of Action in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inixaciclib (formerly NUV-422) is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2][3] Its primary mechanism of action in cancer cells is the disruption of cell cycle progression, leading to G1 arrest and subsequent apoptosis. By targeting key regulators of the cell cycle, this compound has demonstrated significant antitumor activity in preclinical models of various malignancies, including high-grade gliomas, hormone receptor-positive (HR+) HER2-negative breast cancer, and metastatic castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, including its effects on core signaling pathways, quantitative data on its activity, and detailed protocols for key experimental assays.

Core Mechanism of Action: Inhibition of the Cyclin D-CDK4/6-Rb-E2F Pathway

The canonical pathway targeted by this compound is the Cyclin D-CDK4/6-Retinoblastoma (Rb)-E2F axis, a critical regulator of the G1-S phase transition in the cell cycle.

In proliferating cancer cells, growth signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.

This compound, as a potent inhibitor of CDK4 and CDK6, prevents the phosphorylation of pRb.[2] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of E2F target genes. The ultimate consequence of this inhibition is a robust cell cycle arrest at the G1 checkpoint, preventing cancer cell proliferation.

Furthermore, this compound's potent inhibition of CDK2 is crucial for overcoming potential resistance mechanisms to CDK4/6 inhibitors. In some cancer cells, cyclin E-CDK2 activity can compensate for the loss of CDK4/6 function and phosphorylate pRb, leading to cell cycle progression. By inhibiting CDK2, this compound provides a more comprehensive blockade of the G1-S transition.

dot

Quantitative Data

While specific Ki and comprehensive IC50 values for this compound are not yet widely published in peer-reviewed literature, preclinical data indicates its high potency. It is described as a potent inhibitor of CDK2, CDK4, and CDK6.[3] For context, the related CDK4/6 inhibitor abemaciclib has demonstrated IC50 values in the nanomolar range against various breast cancer cell lines.

Table 1: Representative IC50 Values for Abemaciclib in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) |

| MCF-7 | HR+/HER2- | 0.036 - 0.080 |

| T-47D | HR+/HER2- | Not specified |

| ZR-75-1 | HR+/HER2- | Not specified |

| MDA-MB-231 | Triple-Negative | 7.46 |

| MDA-MB-468 | Triple-Negative | Not specified |

| BT-474 | HR+/HER2+ | 0.036 |

| SK-BR-3 | HER2+ | 0.080 |

Note: This data is for abemaciclib and is provided for comparative purposes. Specific IC50 values for this compound are pending publication.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of CDK inhibitors like this compound.

Western Blot Analysis for pRb and E2F Target Expression

This protocol is designed to assess the phosphorylation status of Rb and the expression levels of downstream E2F target genes.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-Rb (Ser807/811)

-

Anti-total Rb

-

Anti-Cyclin E

-

Anti-CDK2

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phospho-Rb and E2F target proteins to total Rb and the loading control (β-actin), respectively.

dot

Cell Cycle Analysis by Flow Cytometry

This protocol utilizes propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control as described in the Western Blot protocol.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

dot

Apoptosis Assay by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate and treat cells with this compound or vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

dot

Mechanisms of Resistance

While specific resistance mechanisms to this compound are still under investigation, mechanisms of resistance to CDK4/6 inhibitors have been described and can be broadly categorized as either cell cycle-related or non-cell cycle-related.

Cell Cycle-Related Resistance:

-

Loss of Rb function: Inactivation or loss of the Rb protein, the primary target of CDK4/6, renders the cells insensitive to CDK4/6 inhibition.

-

CDK6 amplification or overexpression: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[4]

-

Upregulation of Cyclin E and CDK2: Increased activity of the Cyclin E-CDK2 complex can provide an alternative pathway for Rb phosphorylation and cell cycle progression.

Non-Cell Cycle-Related Resistance:

-

Activation of bypass signaling pathways: Upregulation of pathways such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways can promote cell proliferation independently of the CDK4/6-Rb axis.[2]

-

Increased drug efflux: Overexpression of drug transporters can reduce the intracellular concentration of the inhibitor.

Combination Therapies

The potent mechanism of action of this compound makes it a promising candidate for combination therapies. Preclinical and clinical studies are exploring the synergistic effects of this compound with other anticancer agents.

A notable clinical trial is investigating the combination of a CDK2 inhibitor (INX-315) with the CDK4/6 inhibitor abemaciclib and the selective estrogen receptor degrader (SERD) fulvestrant in patients with HR+/HER2- metastatic breast cancer who have progressed on a prior CDK4/6 inhibitor regimen.[5] This strategy aims to provide a more complete blockade of cell cycle progression by targeting both CDK2 and CDK4/6.

Conclusion

This compound is a potent inhibitor of CDK2, CDK4, and CDK6 with a well-defined mechanism of action centered on the inhibition of the Rb-E2F pathway. This leads to G1 cell cycle arrest and apoptosis in cancer cells. The dual inhibition of CDK2 and CDK4/6 positions this compound as a promising therapeutic agent, particularly in the context of overcoming resistance to existing CDK4/6 inhibitors. Further research is warranted to fully elucidate its clinical potential, identify predictive biomarkers of response, and explore novel combination strategies to enhance its antitumor efficacy.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Inixaciclib: A Technical Overview of its CDK2, CDK4, and CDK6 Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inixaciclib (also known as NUV-422) is an orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2] These kinases are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. This compound's mechanism of action involves the selective inhibition of CDK2, CDK4, and CDK6, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb).[2] This action blocks the G1-S phase transition of the cell cycle, leading to cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[2] Preclinical studies have indicated its potential as an antineoplastic agent and its ability to penetrate the blood-brain barrier.[2]

Quantitative Inhibitory Profile

| Compound | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) |

| This compound (NUV-422) | Data not publicly available | Data not publicly available | Data not publicly available |

Signaling Pathway

The canonical CDK/Rb signaling pathway is a central regulator of the cell cycle. This compound targets key components of this pathway to exert its anti-proliferative effects.

Caption: The CDK/Rb signaling pathway and points of inhibition by this compound.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for this compound are limited. However, based on standard methodologies for characterizing CDK inhibitors, the following sections outline the likely experimental approaches.

Biochemical Kinase Inhibition Assay

This type of assay directly measures the ability of this compound to inhibit the enzymatic activity of purified CDK/cyclin complexes. A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Objective: To determine the in vitro IC50 values of this compound for CDK2, CDK4, and CDK6.

Materials:

-

Recombinant human CDK2/Cyclin A2, CDK4/Cyclin D1, and CDK6/Cyclin D1 complexes

-

Substrate (e.g., a peptide derived from Rb protein)

-

ATP

-

This compound (serially diluted)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then further dilute in kinase buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

References

NUV-422: A Technical Overview of Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of NUV-422 was discontinued due to safety concerns observed in clinical trials.[1] Consequently, a comprehensive preclinical data package with detailed quantitative results and specific experimental protocols has not been made publicly available in peer-reviewed literature. This guide summarizes the available information from press releases, clinical trial announcements, and corporate presentations to provide a qualitative overview of the preclinical findings for NUV-422.

Introduction

NUV-422 is an orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 4, and 6.[2][3] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in many types of cancer.[4] By targeting CDK2, 4, and 6, NUV-422 was developed with the potential to induce cell cycle arrest and apoptosis in tumor cells.[2] A key feature of NUV-422 highlighted in preclinical studies is its ability to penetrate the blood-brain barrier, suggesting its potential for treating brain tumors.[2][3][5] The compound was also designed to have limited activity against CDK1, a target that has been associated with toxicities in other CDK inhibitors.[4]

Mechanism of Action

NUV-422 is a potent inhibitor of CDK2, CDK4, and CDK6, with activity reported to be in the low nanomolar range.[4] These kinases play a pivotal role in the G1-S phase transition of the cell cycle. CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the retinoblastoma protein (Rb). This initial phosphorylation allows for the subsequent phosphorylation of Rb by the CDK2-cyclin E complex, leading to the release of the E2F transcription factor. Once released, E2F activates the transcription of genes necessary for DNA replication and progression into the S phase. By inhibiting CDK2, CDK4, and CDK6, NUV-422 prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state. This action blocks the G1-S transition, leading to cell cycle arrest and subsequent inhibition of tumor cell proliferation.[2]

Preclinical Findings

In Vitro Studies

Preclinical research indicated that NUV-422 inhibited the growth of multiple glioma cell lines in vitro.[4] While specific IC50 values for these cell lines are not publicly available, the consistent description of NUV-422 as a "potent" inhibitor suggests significant anti-proliferative activity.

Table 1: Summary of In Vitro Preclinical Findings (Qualitative)

| Assay Type | Cancer Type | Findings | Citation |

| Cell Proliferation | Glioma | Inhibition of growth in multiple cell lines | [4] |

In Vivo Studies

-

Glioblastoma Xenograft Models: NUV-422 demonstrated antitumor activity in glioblastoma (GB) xenograft models.[4] This is consistent with its ability to cross the blood-brain barrier.

-

Patient-Derived Xenograft (PDX) Models: Efficacy was also observed in more clinically relevant PDX models. Specifically, NUV-422 showed antitumor activity in:

Table 2: Summary of In Vivo Preclinical Findings (Qualitative)

| Model Type | Cancer Type | Key Findings | Citation |

| Xenograft | Glioblastoma | Exhibited antitumor activity | [4] |

| PDX | HR+/HER2- mBC (CDK4/6i Resistant) | Exhibited antitumor activity | [4] |

| PDX | Prostate Cancer (Anti-androgen Resistant) | Exhibited antitumor activity | [4] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of NUV-422 have not been published. However, based on standard practices in the field, the following are hypothetical representations of the methodologies that were likely employed.

Hypothetical In Vitro Cell Proliferation Assay

-

Cell Culture: Human glioma cell lines would be cultured in appropriate media and conditions.

-

Treatment: Cells would be seeded in multi-well plates and treated with a range of concentrations of NUV-422.

-

Incubation: Treated cells would be incubated for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability would be measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) would be calculated from the dose-response curves.

Hypothetical In Vivo Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) would be used.

-

Tumor Implantation: Human glioblastoma cells would be implanted subcutaneously or orthotopically into the mice.

-

Tumor Growth: Tumors would be allowed to grow to a palpable size.

-

Treatment: Mice would be randomized into vehicle control and NUV-422 treatment groups. NUV-422 would be administered orally at one or more dose levels.

-

Monitoring: Tumor volume and body weight would be measured regularly.

-

Endpoint: The study would be terminated when tumors in the control group reach a predetermined size, and tumors would be excised and weighed.

-

Data Analysis: Tumor growth inhibition would be calculated by comparing the tumor volumes in the treated groups to the control group.

Summary and Conclusion

The available preclinical data on NUV-422 suggest that it is a potent oral inhibitor of CDK2, 4, and 6 with the ability to penetrate the blood-brain barrier. In vitro and in vivo studies have demonstrated its potential anti-cancer activity in models of glioblastoma, as well as in treatment-resistant breast and prostate cancer models. However, the lack of detailed, publicly available quantitative data and experimental protocols limits a full and in-depth technical assessment of its preclinical profile. The decision to halt the clinical development of NUV-422 due to safety concerns underscores the challenges in translating preclinical findings to clinical success.

References

- 1. Nuvation Bio Inc. - Nuvation Bio Announces Discontinuation of NUV-422 Clinical Development Program [investors.nuvationbio.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Nuvation Bio Granted Orphan Drug Designation for NUV-422 for the Treatment of Patients with Malignant Gliomas [prnewswire.com]

- 4. researchgate.net [researchgate.net]

- 5. Nuvation Bio Announces FDA Acceptance of Investigational New Drug (IND) Application for NUV-422 for Treatment of Patients with High-grade Gliomas - NUVATION BIO, INC. [nuvationbio.com]

Inixaciclib's Role in G1-S Phase Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inixaciclib (formerly NUV-422) is an orally bioavailable, potent inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6, which are pivotal regulators of cell cycle progression.[1][2] Dysregulation of the CDK4/6-cyclin D-retinoblastoma (Rb)-E2F pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. By targeting these key kinases, this compound induces cell cycle arrest, primarily at the G1-S transition, and has demonstrated potential as an antineoplastic agent.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by representative data from well-characterized CDK inhibitors, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: G1-S Phase Blockade

The transition from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis and S-phase entry.

The progression through the G1 phase is driven by the activity of CDK4 and CDK6 in complex with cyclin D. These complexes phosphorylate Rb, leading to its inactivation and the release of E2F transcription factors. Subsequently, CDK2, in complex with cyclin E, further phosphorylates Rb, reinforcing the commitment to S phase entry.[3][4]

This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1][2] This inhibition prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. As a result, E2F remains sequestered, and the transcription of S-phase-promoting genes is blocked, leading to a G1 phase cell cycle arrest.[1]

Quantitative Data

Due to the limited availability of publicly accessible, in-depth preclinical data specifically for this compound, this section presents representative quantitative data from well-characterized CDK4/6 inhibitors, abemaciclib and palbociclib, to illustrate the expected pharmacological profile of this compound.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For CDK inhibitors, this is typically determined through in vitro kinase assays.

| Compound | CDK4/Cyclin D1 (nM) | CDK6/Cyclin D3 (nM) | CDK2/Cyclin E (nM) | Reference |

| Abemaciclib | 2 | 10 | - | [5] |

| Palbociclib | 11 | 16 | >5000 | [5] |

| Ribociclib | 10 | 39 | - | [6] |

Note: Data for abemaciclib, palbociclib, and ribociclib are provided as representative examples of CDK4/6 inhibitors. This compound is a potent inhibitor of CDK2, CDK4, and CDK6.

Table 2: Effect on Cell Cycle Distribution

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Treatment with a CDK4/6 inhibitor is expected to cause an accumulation of cells in the G1 phase. The following table shows representative data for the effects of abemaciclib on the cell cycle distribution of ER+ breast cancer cell lines.

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| Jurkat | Control | 52.22 | - | 13.86 | [7] |

| 5-Fluorouracil | 70.07 | - | - | [7] | |

| Paclitaxel | - | - | 66.58 | [7] | |

| MDA-MB-361 | Vehicle (DMSO) | 55.4 | 30.1 | 14.5 | [8] |

| Abemaciclib (1 µM) | 78.2 | 9.8 | 12.0 | [8] | |

| EFM-19 | Vehicle (DMSO) | 60.1 | 25.9 | 14.0 | [8] |

| Abemaciclib (1 µM) | 82.5 | 5.3 | 12.2 | [8] |

Note: Data for abemaciclib and other agents are provided as representative examples. A similar G1 arrest is the expected outcome of this compound treatment.

Experimental Protocols

CDK Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like this compound against purified CDK enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute the purified recombinant CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3, CDK2/Cyclin E) to the desired concentration in kinase buffer.

-

Prepare a stock solution of the substrate (e.g., a synthetic peptide derived from Rb).

-

Prepare a stock solution of ATP.

-

Perform serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

-

-

Reaction Setup:

-

In a 384-well plate, add a small volume (e.g., 5 µL) of each this compound dilution.

-

Add the diluted CDK/cyclin complex (e.g., 10 µL) to each well.

-

Incubate briefly at room temperature.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 10 µL).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of product (phosphorylated substrate) or the remaining ATP. Commercially available kits such as ADP-Glo™ (Promega) can be used, which measure ADP production.

-

-

Data Analysis:

-

Normalize the results to control wells (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot Analysis of Rb Phosphorylation

This protocol describes how to assess the phosphorylation status of Rb in cultured cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7, a breast cancer cell line) in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software and normalize the pRb signal to the total Rb and loading control signals.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to determine the cell cycle distribution of cells treated with this compound.

Methodology:

-

Cell Preparation and Treatment:

-

Culture cells to approximately 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified duration (e.g., 24 hours).

-

-

Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.

-

Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

-

Data Acquisition:

-

Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at approximately 617 nm.

-

-

Data Analysis:

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of DNA content (PI fluorescence intensity).

-

Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion

This compound is a potent inhibitor of CDK2, CDK4, and CDK6, key regulators of the G1-S phase transition of the cell cycle. By preventing the phosphorylation of the retinoblastoma protein, this compound maintains the repression of E2F-mediated transcription of genes essential for DNA synthesis, thereby inducing a G1 cell cycle arrest. This mechanism of action provides a strong rationale for its investigation as a therapeutic agent in cancers with a dysregulated CDK-Rb-E2F pathway. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other CDK inhibitors, enabling researchers and drug development professionals to further characterize their activity and potential clinical utility. As more specific data for this compound becomes available, a more refined understanding of its unique pharmacological profile will emerge.

References

- 1. This compound | C26H30F2N6O | CID 139390026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Inixaciclib (NUV-422): A Technical Overview of its Preclinical Activity in Glioblastoma Multiforme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The dysregulation of the cell cycle is a hallmark of GBM, making cyclin-dependent kinases (CDKs) attractive therapeutic targets. Inixaciclib (formerly known as NUV-422) is an investigational, orally bioavailable, small molecule inhibitor that potently targets CDK2, CDK4, and CDK6. Its ability to penetrate the blood-brain barrier positions it as a promising candidate for the treatment of central nervous system malignancies like glioblastoma. This technical guide summarizes the available preclinical data on the targets and efficacy of this compound in glioblastoma models, providing insights into its mechanism of action and potential for clinical development.

Core Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its anti-tumor effects by inhibiting the activity of key cell cycle kinases: CDK2, CDK4, and CDK6. In glioblastoma, the CDK4/6-Cyclin D-Rb-E2F pathway is frequently dysregulated, leading to uncontrolled cell proliferation.

-

CDK4 and CDK6: In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma protein (Rb).

-

Phosphorylated Rb (pRb): Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor.

-

E2F: This transcription factor then initiates the expression of genes required for the transition from the G1 to the S phase of the cell cycle, driving cell division.

-

CDK2: In complex with Cyclin E, CDK2 also plays a crucial role in the G1/S transition and S phase progression.

By inhibiting CDK2, CDK4, and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest, inhibiting the proliferation of cancer cells. Preclinical studies have demonstrated that this compound is a potent inhibitor of these kinases in the low nanomolar range.

therapeutic potential of inixaciclib in HR+ breast cancer

An In-depth Technical Guide on the Therapeutic Potential of CDK4/6 Inhibitors in HR+ Breast Cancer, with a focus on Abemaciclib

Executive Summary

The treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer has been significantly advanced by the introduction of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. These oral targeted therapies, used in combination with endocrine therapy, have become a cornerstone of treatment for advanced or metastatic HR+/HER2- breast cancer.[1][2][3] This technical guide provides a detailed overview of the therapeutic potential of this class of drugs, with a specific focus on abemaciclib, a potent and selective CDK4/6 inhibitor. It covers the mechanism of action, preclinical evidence, clinical trial data, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Cell Cycle Engine

In HR+ breast cancer, the estrogen receptor (ER) signaling pathway is a key driver of proliferation.[4] This pathway converges on the cell cycle machinery, specifically promoting the expression of Cyclin D. Cyclin D partners with CDK4 and CDK6 to form active complexes that phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[4] Phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, thereby committing the cell to division.[4]

Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a hallmark of HR+ breast cancer and a mechanism of resistance to endocrine therapy.[4][5] CDK4/6 inhibitors, such as abemaciclib, are ATP-competitive, reversible kinase inhibitors that selectively target CDK4 and CDK6.[6] By inhibiting these kinases, they prevent Rb phosphorylation, maintain the Rb-E2F complex, and block cell cycle progression at the G1-S checkpoint, leading to G1 arrest and reduced tumor cell proliferation.[4][6][7]

Preclinical Evidence

Abemaciclib has demonstrated significant activity in preclinical models of HR+ breast cancer, distinguishing itself from other CDK4/6 inhibitors.

In Vitro Activity

Abemaciclib was selected for its high selectivity and potent inhibition of CDK4/cyclin D1 (IC50 = 2 nmol/L) and CDK6/cyclin D1 (IC50 = 10 nmol/L).[7] It is notably more potent against CDK4 than CDK6.[7] In panels of breast cancer cell lines, abemaciclib, like other CDK4/6 inhibitors, shows preferential growth inhibition in luminal HR+ cell lines compared to ER-negative subtypes.[4]

Treatment of ER+ breast cancer cells (e.g., MCF-7) with abemaciclib leads to a dose-dependent decrease in Rb phosphorylation, G1 cell cycle arrest, and reduced cell proliferation.[6] Furthermore, prolonged exposure to abemaciclib can induce a state of cellular senescence and apoptosis, suggesting a durable anti-tumor effect even after drug withdrawal.[6]

Table 1: In Vitro Potency of Abemaciclib

| Target Complex | IC50 (nmol/L) | Reference |

|---|---|---|

| CDK4/cyclin D1 | 2 | [7] |

| CDK6/cyclin D1 | 10 |[7] |

In Vivo Activity

In xenograft models using ER+ breast cancer cells, abemaciclib monotherapy has been shown to cause significant tumor growth inhibition and even regression.[6] This in vivo efficacy corresponds with molecular changes in the tumor tissue, including reduced Rb phosphorylation and decreased expression of proliferation markers like Topoisomerase IIα (TopoIIα), an E2F-dependent gene.[6]

Clinical Development and Efficacy

Abemaciclib has been extensively evaluated in a series of clinical trials known as the MONARCH studies, demonstrating its efficacy both as a single agent and in combination with endocrine therapy.

Monotherapy: MONARCH 1

The MONARCH 1 trial evaluated abemaciclib as a single agent in heavily pretreated patients with HR+/HER2- metastatic breast cancer who had progressed on prior endocrine and chemotherapy.[8] This study was crucial in demonstrating the single-agent activity of abemaciclib, a feature that distinguishes it from other CDK4/6 inhibitors which have shown minimal activity on their own.[8]

Table 2: Key Efficacy Results from MONARCH 1 (Single-Agent Abemaciclib)

| Endpoint | Result | 95% Confidence Interval (CI) | Reference |

|---|---|---|---|

| Objective Response Rate (ORR) | 19.7% | 13.3% - 27.5% | [8] |

| Clinical Benefit Rate (CBR) | 42.4% | - | [8] |

| Median Progression-Free Survival (PFS) | 6.0 months | 4.2 - 7.5 months | [8] |

| Median Overall Survival (OS) | 17.7 months | 16.0 months - Not Reached |[8] |

Combination Therapy

The standard clinical use of abemaciclib is in combination with endocrine therapy, where it has shown to significantly improve outcomes compared to endocrine therapy alone.

-

MONARCH 2: This Phase 3 trial enrolled patients with HR+/HER2- advanced breast cancer who had progressed on neoadjuvant or adjuvant endocrine therapy. Patients were randomized to receive abemaciclib plus fulvestrant or placebo plus fulvestrant.[7]

-

MONARCH 3: This Phase 3 trial evaluated abemaciclib in the first-line setting for postmenopausal women with HR+/HER2- advanced breast cancer. Patients were randomized to receive abemaciclib plus a nonsteroidal aromatase inhibitor (NSAI; anastrozole or letrozole) or placebo plus an NSAI.[9]

-

monarchE: This adjuvant trial investigated abemaciclib plus endocrine therapy in patients with high-risk, node-positive, early-stage HR+/HER2- breast cancer. The results showed a significant improvement in invasive disease-free survival (iDFS).[10][11]

Table 3: Efficacy of Abemaciclib in Combination Therapy (Phase 3 Trials)

| Trial (Setting) | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (HR) for PFS | Reference |

|---|---|---|---|---|---|

| MONARCH 2 (ET-pretreated) | Abemaciclib + Fulvestrant | Placebo + Fulvestrant | 16.4 | 0.553 (p<0.001) | [7][9] |

| MONARCH 3 (1st Line) | Abemaciclib + NSAI | Placebo + NSAI | 28.2 | 0.54 (p<0.001) | [9] |

| monarchE (Adjuvant) | Abemaciclib + ET | ET Alone | iDFS Rate at 4 yrs: 85.5% vs 78.6% | 0.653 (for recurrence) |[10][11] |

Mechanisms of Resistance

Despite the significant benefits, resistance to CDK4/6 inhibitors is inevitable.[2][12] Understanding these mechanisms is critical for developing subsequent treatment strategies. Resistance can be broadly categorized into two types.

-

Cell Cycle-Specific Resistance: This involves alterations in the core pathway targeted by the drugs.

-

Loss of Rb (RB1): As Rb is the direct target of the CDK4/6-Cyclin D complex, its loss renders the inhibitor ineffective.[1]

-

Cyclin E-CDK2 Activation: Upregulation of Cyclin E can bypass the G1 block by activating CDK2, providing an alternative route to phosphorylate Rb and drive S-phase entry.[2][13]

-

CDK6 Amplification: Increased levels of CDK6 can overcome the inhibitory effects of the drug.[2]

-

-

Cell Cycle Non-Specific Resistance: This involves the activation of alternative signaling pathways that can promote proliferation independently of CDK4/6.

-

PI3K/AKT/mTOR Pathway: Hyperactivation of this pathway, often through PIK3CA mutations, can promote Cyclin D expression and reduce the efficacy of CDK4/6 inhibition.[12][13]

-

RAS/MEK/ERK Pathway: Activation of this pathway, for example through FGFR1 amplification, can also drive proliferation and contribute to resistance.[12][13]

-

MYC Amplification: The proto-oncogene c-myc is implicated in breast cancer pathogenesis and its amplification is associated with more aggressive disease and may influence sensitivity to CDK4/6 inhibitors.[14][15]

-

Key Experimental Protocols

The following section outlines generalized methodologies for key experiments used to characterize CDK4/6 inhibitors like abemaciclib.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases.

-

Protocol:

-

Recombinant active CDK4/cyclin D1 and CDK6/cyclin D1 enzyme complexes are incubated in a kinase buffer.

-

A known substrate (e.g., a truncated Rb protein) and ATP (often radiolabeled [γ-³²P]ATP) are added.

-

The test compound (abemaciclib) is added in a series of dilutions.

-

The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done via scintillation counting for radiolabeled ATP or using antibody-based methods (e.g., ELISA) with phospho-specific antibodies.

-

IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (e.g., Sulforhodamine B Assay)

-

Objective: To measure the effect of the compound on cancer cell line viability and growth.

-

Protocol:

-

Breast cancer cells (e.g., MCF-7, T-47D) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is included.

-

Plates are incubated for a period reflecting several cell doubling times (e.g., 3-5 days).

-

After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).

-

The fixed cells are washed and stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance of the solution is read on a plate reader (e.g., at 510 nm).

-

The absorbance is proportional to the total cell mass. Data is used to calculate the concentration that inhibits growth by 50% (GI50).

-

Western Blot for Phospho-Rb Analysis

-

Objective: To confirm the mechanism of action by assessing the phosphorylation status of Rb in treated cells.

-

Protocol:

-

Cells are cultured and treated with the test compound at various concentrations and time points.

-

Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780). A primary antibody for total Rb and a loading control (e.g., β-actin or GAPDH) are used on separate or stripped blots for normalization.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected on X-ray film or with a digital imager. The band intensity is quantified to determine the relative level of Rb phosphorylation.

-

Conclusion and Future Directions

Abemaciclib and other CDK4/6 inhibitors have fundamentally changed the management of HR+/HER2- breast cancer, significantly extending progression-free and, in some cases, overall survival.[7][9][16] The unique single-agent activity of abemaciclib and its continuous dosing schedule may offer distinct advantages in certain clinical scenarios.[8][17] The key challenges moving forward are to overcome resistance, identify biomarkers to select patients most likely to benefit, and rationally design subsequent lines of therapy.[18] Ongoing research is focused on combining CDK4/6 inhibitors with other targeted agents, such as PI3K inhibitors or immunotherapy, to further improve outcomes for patients with HR+ breast cancer.[5][18]

References

- 1. Resistance Mechanisms to CDK4/6 Blockade in Advanced HR-Positive, HER2-Negative Breast Cancer and Emerging Therapeutic Opportunities [jhoponline.com]

- 2. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. HR+, HER2– Advanced Breast Cancer and CDK4/6 Inhibitors: Mode of Action, Clinical Activity, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Frontiers | Abemaciclib in Combination With Endocrine Therapy for Patients With Hormone Receptor-Positive, HER2-Negative Metastatic Breast Cancer: A Phase 1b Study [frontiersin.org]

- 10. oncnursingnews.com [oncnursingnews.com]

- 11. oncologynewscentral.com [oncologynewscentral.com]

- 12. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding and overcoming CDK4/6 inhibitor resistance in HR+/HER2− metastatic breast cancer: clinical and molecular perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. C-myc amplification in breast cancer: a meta-analysis of its occurrence and prognostic relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MYC gene amplification is often acquired in lethal distant breast cancer metastases of unamplified primary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. onclive.com [onclive.com]

- 17. youtube.com [youtube.com]

- 18. targetedonc.com [targetedonc.com]

Inixaciclib's Journey Across the Blood-Brain Barrier: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inixaciclib (also known as NUV-422) is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6. Its potential to target brain malignancies has been a key area of investigation, hinging on its ability to cross the protective blood-brain barrier (BBB). This technical guide synthesizes the available preclinical and clinical evidence regarding the BBB penetration of this compound, alongside the methodologies used to evaluate central nervous system (CNS) distribution of CDK4/6 inhibitors. While the clinical development of this compound was discontinued in August 2022 due to a reported safety signal of uveitis, the preclinical data on its CNS penetration remains a valuable case study for researchers in neuro-oncology and drug delivery.[1]

This compound: Preclinical Evidence of CNS Penetration

Preclinical studies have consistently suggested that this compound possesses favorable characteristics for crossing the blood-brain barrier. Multiple sources indicate that preclinical models demonstrated "favorable blood-brain barrier penetration" for the compound, which was a significant driver for its investigation in high-grade gliomas.[2][3][4][5][6][7] Furthermore, this compound has been shown to inhibit the growth of glioma cell lines in vitro and demonstrate antitumor activity in glioblastoma xenograft models, providing indirect evidence of its ability to reach its target in the CNS.

Unfortunately, specific quantitative data from these preclinical studies, such as brain-to-plasma concentration ratios (Kp) or unbound brain-to-unbound plasma concentration ratios (Kp,uu), are not publicly available.

Clinical Investigation and Methodologies

A Phase 1/2 clinical trial (NCT04541225) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with recurrent or refractory high-grade gliomas and other solid tumors, including those with brain metastases.[2][6][7] A key objective of this study was to characterize the pharmacokinetics of this compound in brain tumor tissue, with one of the primary endpoints being the measurement of the drug's concentration in resected brain tumor tissue.[3] This approach provides the most direct evidence of a drug's ability to penetrate the BBB and accumulate at the site of action in human subjects.

Experimental Protocol: Brain Tumor Tissue Concentration Measurement (Exemplar)

While the specific protocol for the discontinued this compound trial is not public, a general methodology for such an investigation is as follows:

-

Patient Selection: Patients with recurrent glioblastoma scheduled for surgical resection are enrolled.

-

Drug Administration: A single dose of this compound is administered at a specific time point before the planned surgery.

-

Sample Collection: During surgery, samples of the resected tumor tissue are collected. Simultaneously, blood samples are drawn to determine the plasma concentration of the drug at the time of tissue collection.

-

Sample Processing: The tumor tissue is homogenized, and the drug is extracted. Plasma is separated from the whole blood.

-

Bioanalysis: The concentrations of this compound in the tumor tissue homogenate and plasma are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The brain tumor-to-plasma concentration ratio is calculated to provide an indication of the extent of BBB penetration.

Comparative CNS Penetration of Other CDK4/6 Inhibitors

To provide context for this compound's potential, it is useful to review the publicly available data for other CDK4/6 inhibitors that have been investigated for CNS activity.

| Drug | Preclinical Model | Kp | Kp,uu | Clinical Findings |

| Abemaciclib | Rat | 0.21 ± 0.04 | 0.03 ± 0.01 | Detected in cerebrospinal fluid (CSF) at concentrations similar to unbound plasma concentrations in glioblastoma patients.[5] |

| Ribociclib | Mouse (non-tumor bearing) | - | 0.10 ± 0.09 | - |

| Ribociclib | Mouse (glioma-bearing) | - | 0.07 ± 0.06 | - |

Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio.

This data highlights that other CDK4/6 inhibitors, particularly abemaciclib, have demonstrated the ability to penetrate the CNS, lending credence to the initial hypothesis for this compound.

Mechanism of Action: CDK4/6 Inhibition Signaling Pathway

This compound exerts its anti-tumor effect by targeting the core machinery of the cell cycle. The following diagram illustrates the canonical Cyclin D-CDK4/6-Retinoblastoma (Rb) signaling pathway and the point of intervention for CDK4/6 inhibitors.

Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing the phosphorylation of Rb and subsequent cell cycle progression.

Experimental Workflow for Assessing BBB Penetration

The evaluation of a compound's ability to cross the blood-brain barrier typically follows a multi-step process, starting with in vitro models and progressing to in vivo and clinical studies.

Caption: A typical workflow for evaluating the blood-brain barrier penetration of a new drug candidate.

Conclusion

While the clinical development of this compound has been halted, the preclinical evidence strongly suggested its potential to penetrate the blood-brain barrier, a critical attribute for any CNS-targeted therapy. The planned, but now discontinued, clinical investigations in high-grade glioma patients were designed to provide definitive evidence of this property in humans. The study of this compound, alongside the more extensive data available for other CDK4/6 inhibitors like abemaciclib, underscores the ongoing efforts and challenges in developing effective systemic therapies for brain malignancies. The methodologies for assessing BBB penetration continue to be refined, providing a clearer path for future drug candidates in this challenging therapeutic area.

References

- 1. Nuvation Bio Inc. - Nuvation Bio Announces Discontinuation of NUV-422 Clinical Development Program [investors.nuvationbio.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Nuvation Bio Granted Orphan Drug Designation for NUV-422 for the Treatment of Patients with Malignant Gliomas [prnewswire.com]

- 5. Nuvation Bio Granted Orphan Drug Designation for NUV-422 for Malignant Gliomas - www.pharmasources.com [pharmasources.com]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

INX-315: A Deep Dive into a Selective CDK2 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The cell cycle, a fundamental process of life, is often dysregulated in cancer, leading to uncontrolled cellular proliferation. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many malignancies. While CDK4/6 inhibitors have transformed the treatment landscape for certain cancers, innate and acquired resistance remains a significant clinical challenge. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical driver of proliferation in various cancer types, particularly in tumors with amplification of the CCNE1 gene and in breast cancers that have developed resistance to CDK4/6 inhibitors.[1][2][3] INX-315 is a novel, potent, and highly selective small molecule inhibitor of CDK2 that has demonstrated promising preclinical and early clinical activity in these hard-to-treat patient populations.[2][4] This technical guide provides a comprehensive overview of INX-315, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction: The Rationale for Targeting CDK2

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1-S phase transition of the cell cycle, a critical checkpoint for DNA replication.[5] Dysregulation of the CDK2 pathway, often through the amplification or overexpression of CCNE1 (which encodes Cyclin E1), is a known oncogenic driver in a variety of solid tumors, including certain ovarian, gastric, and breast cancers.[3] Furthermore, emerging evidence strongly suggests that CDK2 activity is a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+)/HER2- breast cancer.[1][3] These findings underscore the significant therapeutic potential of a selective CDK2 inhibitor.

INX-315 was developed to address this unmet medical need. Its high selectivity for CDK2 over other CDK family members is a crucial attribute, potentially minimizing off-target effects and improving its therapeutic index.[1] Preclinical studies have shown that INX-315 can induce cell cycle arrest, senescence, and tumor growth inhibition in CCNE1-amplified cancer models and can restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cells.[1][2][6]

Mechanism of Action of INX-315

INX-315 is an orally active, selective inhibitor of CDK2. It exerts its therapeutic effect by binding to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates, most notably the Retinoblastoma (Rb) protein.[6] The hypophosphorylation of Rb leads to the sequestration of the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and S-phase entry. This ultimately results in a G1 cell cycle arrest and an induction of a senescent-like state in tumor cells.[1][6]

Quantitative Preclinical Data

INX-315 has demonstrated potent and selective inhibition of CDK2 in a variety of preclinical assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of INX-315

| Assay Type | Target | IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E | Reference |

| Biochemical | CDK2/Cyclin E1 | 0.6 | - | |

| Biochemical | CDK2/Cyclin A | 2.4 | 4 | |

| Biochemical | CDK1/Cyclin B | 30 | 55 | |

| Biochemical | CDK4/Cyclin D1 | 133 | 241 | |

| Biochemical | CDK6/Cyclin D3 | 338 | 615 | |

| Biochemical | CDK9/Cyclin T | 73 | 132 | |

| Intracellular NanoBRET | CDK2/Cyclin E1 | 2.3 | - | [7] |

| Intracellular NanoBRET | CDK1/Cyclin B1 | 374 | 163 | [7] |

| Intracellular NanoBRET | CDK9/Cyclin T1 | 2950 | 1283 | [7] |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Efficacy of INX-315 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) | Reference |

| MKN1 | Gastric Cancer | CCNE1 amplification | Sensitive | |

| OVCAR3 | Ovarian Cancer | CCNE1 amplification | Sensitive | |

| MCF-7 (Palbociclib-resistant) | Breast Cancer | CDK4/6i Resistance | 113 (in presence of Palbociclib) |

Table 3: In Vivo Efficacy of INX-315 in Xenograft Models

| Model | Cancer Type | Dosing | Outcome | Reference |

| OVCAR3 CDX | Ovarian | 100 mg/kg BID | Tumor stasis | |

| OVCAR3 CDX | Ovarian | 200 mg/kg QD | 89% Tumor Growth Inhibition (TGI) | |

| OV5398 PDX | Ovarian | Not specified | Tumor regression | |

| GA0103 PDX | Gastric | 100 mg/kg BID | Tumor stasis | |

| GA0114 PDX | Gastric | 100 mg/kg BID | 95% TGI |

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; BID: twice daily; QD: once daily.

Clinical Development of INX-315

INX-315 is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with CDK4/6 inhibitor-resistant ER+/HER2- breast cancer or CCNE1-amplified solid tumors.[4][8][9] The trial is designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of INX-315 as a monotherapy and in combination with other agents.[10]

Table 4: Interim Results from the Phase 1 Dose Escalation Part of the INX-315-01 Trial

| Parameter | Value | Reference |

| Number of Patients | 31 | [4][10] |

| Median Prior Lines of Therapy | 4 (range 1-9) | [4][10] |

| Dose-Limiting Toxicity | 1 (Grade 3 fatigue) | [10] |

| Treatment Discontinuations due to Adverse Events | 0 | [4] |

| Most Common Treatment-Related Adverse Events (any grade) | Thrombocytopenia (48.4%), Nausea (38.7%), Neutropenia (38.7%), Diarrhea (38.7%) | [10] |

| Overall Response Rate (ORR) | 10% (Partial Response) | [8][10] |

| Stable Disease (SD) | 63% | [8][10] |

| Recommended Phase 2 Dose (Monotherapy) | 600 mg once daily | [10] |

In April 2025, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to INX-315 for the treatment of patients with CCNE1-amplified, platinum-resistant/refractory ovarian cancer, highlighting the significant unmet medical need in this patient population.[8][9][10][11]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the preclinical evaluation of CDK2 inhibitors like INX-315. Specific details may vary between laboratories.

CDK2 Kinase Assay (Luminescent)

This assay measures the amount of ADP produced, which is then converted to a luminescent signal.

-

Reagent Preparation :

-

Prepare kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[4]

-

Dilute recombinant CDK2/Cyclin E1 enzyme, substrate (e.g., a peptide containing a CDK2 phosphorylation site), and ATP to their final concentrations in kinase buffer.

-

Prepare a serial dilution of INX-315 in DMSO, then dilute in kinase buffer.

-

-

Assay Procedure :

-

In a 384-well plate, add 1 µl of the INX-315 dilution or DMSO control.

-

Add 2 µl of the diluted CDK2/Cyclin E1 enzyme.

-

Initiate the kinase reaction by adding 2 µl of the ATP/substrate mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection :

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read the luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percent inhibition for each INX-315 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating :

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Prepare a serial dilution of INX-315 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the INX-315 dilutions or a vehicle control.

-

Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µl of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading :

-

Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each INX-315 concentration relative to the vehicle control.

-

Determine the IC50 value.

-

Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of patient tumor tissue into immunodeficient mice.

-

Tumor Tissue Acquisition and Implantation :

-

Obtain fresh tumor tissue from a patient under sterile conditions.

-

Cut the tumor into small fragments (e.g., 2-3 mm³).

-

Anesthetize an immunodeficient mouse (e.g., NOD-SCID or NSG).

-

Make a small incision and implant the tumor fragment subcutaneously or orthotopically.

-

Suture the incision and monitor the mouse for tumor growth.

-

-

Tumor Growth Monitoring and Passaging :

-

Measure tumor volume regularly using calipers.

-

When the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse and excise the tumor.

-

The tumor can then be passaged into new cohorts of mice for expansion.

-

-

Drug Efficacy Study :

-

Once tumors in a cohort of mice reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer INX-315 (e.g., by oral gavage) and a vehicle control according to the desired dosing schedule.

-

Monitor tumor volume and body weight throughout the study.

-

-

Data Analysis :

-

Calculate tumor growth inhibition (TGI) for the INX-315 treated group compared to the control group.

-

Assess the statistical significance of the results.

-

Experimental and Clinical Development Workflow

The development of a selective CDK2 inhibitor like INX-315 follows a structured workflow from initial discovery to clinical application.

Conclusion and Future Directions

INX-315 is a promising, potent, and selective CDK2 inhibitor with a strong preclinical rationale and encouraging early clinical data. Its ability to target tumors with CCNE1 amplification and to overcome resistance to CDK4/6 inhibitors addresses significant unmet needs in oncology. The ongoing clinical development of INX-315, both as a monotherapy and in combination with other agents, will be crucial in defining its role in the treatment of these challenging cancers. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from INX-315 therapy and exploring its potential in other CDK2-dependent malignancies. The continued investigation of selective CDK2 inhibitors like INX-315 holds the potential to further refine our approach to cell cycle-directed cancer therapies.

References

- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

- 3. protocols.io [protocols.io]

- 4. promega.com [promega.com]

- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 7. Transgenic Mice in Cancer Research: From Tumor Models to Therapy Development - Creative Biolabs [creative-biolabs.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. broadpharm.com [broadpharm.com]

- 11. texaschildrens.org [texaschildrens.org]

Inixaciclib's Impact on Retinoblastoma Protein (Rb) Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Rb Phosphorylation in Cell Cycle Control

The retinoblastoma protein (Rb) is a cornerstone of tumor suppression, primarily through its control of the cell cycle. The phosphorylation state of Rb is a critical determinant of cell cycle progression, particularly at the G1/S checkpoint. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, effectively sequestering them and preventing the transcription of genes required for DNA replication and cell cycle advancement.

The cyclin-dependent kinases 4 and 6 (CDK4/6), in complex with cyclin D, are key enzymes that initiate the phosphorylation of Rb. This phosphorylation event leads to a conformational change in Rb, causing the release of E2F and allowing the cell to proceed from the G1 to the S phase of the cell cycle. Dysregulation of the CDK4/6-Cyclin D-Rb-E2F pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.

Inixaciclib is a potent and selective inhibitor of CDK4 and CDK6, representing a targeted therapeutic strategy to restore cell cycle control by preventing the phosphorylation of Rb. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action: this compound's Inhibition of Rb Phosphorylation

This compound exerts its anti-tumor effect by directly targeting the catalytic activity of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of phosphate groups to the Rb protein. This inhibition maintains Rb in its active, hypophosphorylated state, thereby preserving its ability to bind to and inactivate E2F transcription factors. The consequence of this action is a robust cell cycle arrest in the G1 phase, which in turn can lead to cellular senescence and apoptosis.

The primary molecular consequence of this compound's activity is the reduction of phosphorylated Rb (pRb). This can be observed at several specific serine and threonine residues on the Rb protein that are known targets of CDK4/6.

Quantitative Data: In Vitro and In Vivo Efficacy of CDK4/6 Inhibition

While specific quantitative data for this compound is emerging, the activity of highly selective CDK4/6 inhibitors has been well-characterized. The following tables summarize representative data for CDK4/6 inhibitors, which are expected to be comparable to this compound's performance.

Table 1: In Vitro Inhibitory Activity of Selective CDK4/6 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line |

| Palbociclib | CDK4 | 11 | MCF-7 (ER+) |

| CDK6 | 16 | MCF-7 (ER+) | |

| Ribociclib | CDK4 | 10 | MDA-MB-231 (TNBC) |

| CDK6 | 39 | MDA-MB-231 (TNBC) | |

| Abemaciclib | CDK4 | 2 | T47D (ER+) |

| CDK6 | 10 | T47D (ER+) |

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.

Table 2: Effect of CDK4/6 Inhibition on Rb Phosphorylation in Preclinical Models

| Compound | Model | Dosage | Reduction in pRb (Ser780) | Tumor Growth Inhibition |

| Abemaciclib | ER+ Breast Cancer Xenograft | 50 mg/kg/day | Significant decrease | Regression |

| Palbociclib | SCLC Xenograft (Rb-positive) | 100 mg/kg | Sustained decrease | Significant inhibition |

Experimental Protocols: Assessing this compound's Effect on Rb Phosphorylation

Western Blotting for the Quantification of Phosphorylated Rb (pRb)

Western blotting is a fundamental technique to qualitatively and quantitatively assess the levels of specific proteins, such as total Rb and its phosphorylated forms, in cell or tissue lysates.

Protocol:

-

Cell Lysis:

-

Culture retinoblastoma-positive cancer cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 24, 48 hours).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780, Ser807/811) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the pRb signal to a loading control (e.g., β-actin or GAPDH) and to total Rb levels to determine the relative change in phosphorylation.

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Preparation and Treatment:

-

Seed cells at a low density to ensure they are in the logarithmic growth phase.

-

Treat cells with this compound or a vehicle control for the desired duration.

-

-

Cell Fixation and Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

-

Incubate the cells in ethanol for at least 30 minutes at 4°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase following this compound treatment is indicative of G1 cell cycle arrest.

-

Visualizing the Core Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflow for its analysis.

Caption: The CDK4/6-Rb-E2F signaling pathway and the inhibitory action of this compound.

Understanding Inixaciclib's Oral Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction